![molecular formula C7H12N2S B3023015 5-(2-Methylpropyl)-1,3-thiazol-2-amine CAS No. 267658-06-0](/img/structure/B3023015.png)
5-(2-Methylpropyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, common reactions it undergoes, and the products of those reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and molecular formula .Scientific Research Applications
Pharmaceutical Applications
Thiazole derivatives have been extensively studied for their pharmaceutical applications. One of the key areas of interest is their role as immune response modifiers. For example, imiquimod, a compound closely related to the class of thiazoles, has shown significant promise as a topical agent for treating various skin disorders due to its ability to stimulate the immune system through localized induction of cytokines (Syed, 2001). Additionally, thiazole derivatives have found applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents, highlighting their versatility and potential in drug development (Leoni et al., 2014).
Materials Science and Catalysis
Thiazole derivatives also play a crucial role in materials science, especially in the development of functional materials for environmental and industrial applications. The synthesis and application of these compounds in creating novel materials, such as metal-organic frameworks (MOFs) with amine functionalities, demonstrate their importance. Amine-functionalized MOFs, for instance, show promising applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities (Lin et al., 2016).
Chemical Synthesis
In chemical synthesis, thiazole and its derivatives serve as key intermediates and building blocks for the construction of more complex molecules. Their utility in synthesis encompasses the creation of heterocyclic compounds and the exploration of novel synthetic pathways, highlighting their significance in advancing chemical research and development (Gomaa & Ali, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methylpropyl)-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)3-6-4-9-7(8)10-6/h4-5H,3H2,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHDUJIOVUDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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